molecular formula C18H20N2O5 B5407228 1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid

1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid

Cat. No.: B5407228
M. Wt: 344.4 g/mol
InChI Key: QCCPATJHMBEVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid, also known as MFP, is a synthetic compound that has shown promising results in scientific research studies. MFP is a piperidine derivative that has been found to have potential applications in the field of medicine due to its unique chemical structure and properties.

Mechanism of Action

1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound also works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function. This compound has also been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential applications in the field of medicine. However, this compound also has limitations as a research tool, as it has not yet been approved for use in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on 1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid. One area of research is the development of this compound analogs that may have improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of inflammation, pain, and Alzheimer's disease. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of cancer.

Synthesis Methods

The synthesis of 1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid involves a multi-step process that includes the reaction of 2-methylpyridine-3-carbaldehyde with 3-methyl-2-furoic acid, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with piperidine-4-carboxylic acid to form this compound.

Scientific Research Applications

1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

Properties

IUPAC Name

1-(3-methylfuran-2-carbonyl)-4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-5-11-24-15(12)16(21)20-9-6-18(7-10-20,17(22)23)25-14-4-3-8-19-13(14)2/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCPATJHMBEVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=C(N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.